molecular formula C21H20NO4- B12364717 1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester

1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12364717
M. Wt: 350.4 g/mol
InChI Key: FINXGQXNIBNREL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Fmoc-3-carboxypiperidine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a protecting group for amines, allowing for selective reactions and the formation of complex peptide structures .

Biology: In biological research, Fmoc-3-carboxypiperidine is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .

Industry: In the industrial sector, Fmoc-3-carboxypiperidine is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-carboxypiperidine is unique due to its specific structure and the stability of the Fmoc group under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions without affecting other functional groups .

Properties

Molecular Formula

C21H20NO4-

Molecular Weight

350.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1

InChI Key

FINXGQXNIBNREL-UHFFFAOYSA-M

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

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